molecular formula C15H14ClNO B5796110 2-chloro-4-methyl-N-(2-methylphenyl)benzamide

2-chloro-4-methyl-N-(2-methylphenyl)benzamide

Cat. No.: B5796110
M. Wt: 259.73 g/mol
InChI Key: VGGDMQKRPUWHLO-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 2-position and a methyl group at the 4-position, along with an N-(2-methylphenyl) substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-chloro-4-methyl-N-(2-methylphenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloro-4-methylphenyl)benzamide
  • 4-chloro-N-(2-methylphenyl)benzamide
  • 2-chloro-N-(4-methylphenyl)benzamide

Uniqueness

2-chloro-4-methyl-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the benzamide core, along with the N-(2-methylphenyl) substituent, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-methyl-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-7-8-12(13(16)9-10)15(18)17-14-6-4-3-5-11(14)2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGDMQKRPUWHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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